Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxynonanoic acid

Antimicrobial Hydroxamic Acids Pseudomonas cedrina

3-Hydroxynonanoic acid (3-HNA) is a C9 3-hydroxy fatty acid with chain-length-specific bioactivity not replicable by C8, C10, or C18 analogs. Validated differentiators: (1) best-in-class anti-Pseudomonas cedrina activity via hydroxamic acid derivatives; (2) strongest HeLa cytotoxic lead (compound 11) among 24 tested derivatives, enantiomer-independent; (3) one-pot biocatalytic conversion from ricinoleic acid (~70% total yield); (4) discriminatory LC-MS/MS endotoxin marker for industrial fluid vs. bacterial LPS. Ideal for antimicrobial SAR, anticancer optimization, bioprocess validation, and environmental monitoring.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 88930-09-0
Cat. No. B164402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxynonanoic acid
CAS88930-09-0
Synonyms3-Hydroxy C9:0 fatty acid
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCCCCC(CC(=O)O)O
InChIInChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
InChIKeyXBUXARJOYUQNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxynonanoic Acid (CAS 88930-09-0): Procurement Specifications and Class Properties


3-Hydroxynonanoic acid (3-HNA, CAS 88930-09-0) is a medium-chain 3-hydroxy fatty acid (mc-3-OH-FA) with a nine-carbon saturated backbone and a hydroxyl group at the C3 position [1]. It is identified in natural sources including bovine milk and microbial cultures [1], and serves as an endogenous intermediate in fatty acid beta-oxidation pathways [1]. This compound belongs to a class of metabolites with chain-length-dependent and hydroxylation-specific biological functions, where structural variations of even a single methylene unit can alter immunological recognition, antimicrobial spectrum, and industrial biotransformation efficiency [2].

3-Hydroxynonanoic Acid (CAS 88930-09-0): Why Generic Substitution with Other 3-Hydroxy Fatty Acids Fails


The medium-chain 3-hydroxy fatty acid (mc-3-OH-FA) family exhibits pronounced chain-length specificity in both biological recognition and industrial performance; members cannot be freely interchanged without altering experimental or process outcomes. Plant innate immunity receptors, for example, discriminate between mc-3-OH-FAs on a per‑methylene basis, with (R)-3-hydroxydecanoic acid (C10:0) acting as the strongest immune elicitor while C9:0 and C11:0 variants show attenuated or distinct response profiles [1]. In antimicrobial applications, the spectrum of activity shifts with chain length and derivatization—3-hydroxynonanoic acid-derived hydroxamic acids demonstrate superior efficacy against Pseudomonas cedrina, whereas ricinoleic acid (C18:1-OH) derivatives preferentially target Candida species [2]. For industrial biotransformation, regiospecific oxyfunctionalization of C18 ricinoleic acid yields distinct C9 carboxylic acid products (3‑HNA, 9‑HNA, and 1,9-nonanedioic acid) whose relative proportions depend on precise biocatalyst engineering [3]. Substituting a different chain-length 3‑hydroxy acid without validation therefore risks misinterpreting structure–activity relationships, missing target-specific bioactivity, or failing to reproduce published bioprocess yields.

3-Hydroxynonanoic Acid (CAS 88930-09-0): Quantitative Evidence Guide for Scientific Selection and Procurement


Evidence Item 1: Antimicrobial Spectrum Differentiation — 3-HNA Derivatives vs. Ricinoleic Acid Derivatives

Hydroxamic acids derived from 3-hydroxynonanoic acid demonstrated the best antimicrobial potential against Pseudomonas cedrina and other tested microorganisms, whereas hydroxamic acids derived from ricinoleic acid (RA) exhibited best activity only against Candida albicans and Candida tropicalis [1]. This divergent antimicrobial spectrum is a direct, quantifiable differentiation relevant for selecting the appropriate scaffold for targeted antimicrobial agent development.

Antimicrobial Hydroxamic Acids Pseudomonas cedrina

Evidence Item 2: Antimold Activity Superiority — 3-HNA Derivatives vs. Ricinoleic Acid Derivatives

In direct head-to-head antimicrobial testing, tested species of molds were more susceptible to derivatives of 3-hydroxynonanoic acid than to amides obtained from ricinoleic acid (RA) [1]. This establishes a clear, quantifiable performance advantage for 3‑HNA‑based compounds in antimold applications relative to the structurally distinct C18 comparator.

Antifungal Antimold 3-Hydroxy Fatty Acids

Evidence Item 3: Cytotoxic Activity — 3-HNA Hydroxamic Acid vs. Other Derivatives

Among 24 synthesized derivatives of ricinoleic and 3-hydroxynonanoic acids (including methyl esters, amides, and hydroxamic acids), the hydroxamic acid derived from 3-hydroxynonanoic acid (compound 11) exhibited the best cytotoxic effect against HeLa cervical cancer cells [1]. No significant difference was observed between (R)- and (S)-enantiomers of particular derivatives, establishing that the 3-HNA scaffold and hydroxamic acid functional group—not stereochemistry—drive this enhanced activity.

Cytotoxicity HeLa Cells Hydroxamic Acids

Evidence Item 4: Biotransformation Yield — (R)-3-HNA vs. Other C9 Carboxylic Acids

Regiospecific oxyfunctionalization of renewable C18 ricinoleic acid using enzyme/whole-cell biocatalysts produced (R)-3-hydroxynonanoic acid, 9-hydroxynonanoic acid, and 1,9-nonanedioic acid simultaneously with a high total conversion yield of approximately 70% [1]. This demonstrates that 3-HNA can be co‑produced in an industrially viable one‑pot bioprocess alongside other valuable C9 carboxylic acids, offering procurement flexibility and sustainable sourcing relative to purely synthetic routes.

Biotransformation Yield Ricinoleic Acid

Evidence Item 5: Environmental Marker Differentiation — 3-HNA vs. Other 3-OH-FAs

While the 3-hydroxy fatty acid profile of pure lipopolysaccharides (LPS) is dominated by 3-hydroxydecanoic (C10:0), 3-hydroxydodecanoic (C12:0), and 3-hydroxytetradecanoic (C14:0) acids, the aqueous phase from drilling mud contained relatively high amounts of 3-hydroxyoctanoic (C8:0) and 3-hydroxynonanoic (C9:0) acids [1]. This differential occurrence pattern establishes 3-hydroxynonanoic acid as a distinctive environmental marker for non‑LPS endotoxin sources (e.g., industrial drilling fluids) versus pure bacterial LPS.

Endotoxin Environmental Monitoring LC-MS/MS

Evidence Item 6: Industrial Application — Ferroelectric Liquid Crystal Precursor

3-Hydroxynonanoic acid has been patented as a chiral building block for the synthesis of ferroelectric liquid crystal compounds, specifically as the 3-hydroxynonanoic acid-(4-n-decyloxy 4'-biphenyl) ester [1]. The resulting liquid crystal composition is claimed to possess chemical stability, no coloring, excellent optical stability, and large spontaneous polarization—properties that are valuable for dielectric liquid crystal devices, indicator devices, and printer heads. This industrial application distinguishes 3-HNA from many other medium-chain 3-hydroxy fatty acids that lack documented optoelectronic utility.

Liquid Crystals Ferroelectric Optoelectronics

3-Hydroxynonanoic Acid (CAS 88930-09-0): Best Research and Industrial Application Scenarios


Development of Targeted Antimicrobial Agents Against Gram-Negative Pathogens

Researchers developing antimicrobial agents with specific activity against Pseudomonas species should prioritize 3-hydroxynonanoic acid as the fatty acid scaffold. Direct comparative data show that hydroxamic acids derived from 3-HNA exhibit best-in-class activity against Pseudomonas cedrina, whereas derivatives of ricinoleic acid preferentially target Candida yeasts [1]. Additionally, 3-HNA derivatives demonstrate superior antimold efficacy compared to RA-based amides [1]. For laboratories seeking to establish structure–activity relationships in antimicrobial fatty acid derivatives, 3‑HNA provides a validated C9 backbone with documented differential spectrum.

Anticancer Lead Optimization — Hydroxamic Acid Scaffold Development

Medicinal chemistry programs focused on cervical cancer (HeLa cell) cytotoxicity should consider 3-hydroxynonanoic acid as the preferred starting material for hydroxamic acid synthesis. Among 24 tested derivatives of ricinoleic and 3-hydroxynonanoic acids, the 3-HNA-derived hydroxamic acid (compound 11) exhibited the strongest cytotoxic effect against HeLa cells [1]. Notably, this activity was enantiomer-independent, simplifying procurement and synthesis requirements. This validated lead scaffold provides a clear rationale for selecting 3‑HNA over other 3‑hydroxy fatty acids in anticancer derivatization studies.

Sustainable Bioproduction of (R)-3-Hydroxycarboxylic Acids

Industrial biotechnology groups seeking renewable routes to chiral C9 carboxylic acids can leverage the established enzyme/whole-cell biotransformation pathway from ricinoleic acid. The published process achieves approximately 70% total conversion yield to (R)-3-hydroxynonanoic acid, 9-hydroxynonanoic acid, and 1,9-nonanedioic acid simultaneously [1]. This one‑pot biocatalytic system, utilizing Pseudomonas fluorescens esterase and recombinant E. coli expressing secondary alcohol dehydrogenase and Baeyer‑Villiger monooxygenase, provides a verifiable benchmark for process development and scale‑up. Procurement of 3‑HNA as an analytical standard or reference material is essential for validating bioprocess output and purity.

Environmental Endotoxin Source Discrimination and Occupational Hygiene Monitoring

Environmental analytical laboratories performing endotoxin monitoring in industrial settings (e.g., oil and gas drilling operations) should include 3-hydroxynonanoic acid in their LC‑MS/MS 3‑OH‑FA profiling panels. Drilling mud aqueous phases contain relatively high amounts of 3-hydroxyoctanoic (C8:0) and 3-hydroxynonanoic (C9:0) acids, a profile distinct from pure LPS which is dominated by C10:0–C14:0 species [1]. Using 3‑HNA as a marker enables discrimination between endotoxin originating from bacterial LPS versus industrial fluid contamination. The validated analytical method offers recovery rates of 54–86% for medium‑chain 3‑OH‑FAs (C9–C15), providing a robust foundation for quantitative monitoring programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxynonanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.